![molecular formula C15H11ClF3NO B2595754 4-chloro-2-((E)-{[2-(trifluoromethyl)benzyl]imino}methyl)phenol CAS No. 1232819-98-5](/img/structure/B2595754.png)
4-chloro-2-((E)-{[2-(trifluoromethyl)benzyl]imino}methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-chloro-2-((E)-{[2-(trifluoromethyl)benzyl]imino}methyl)phenol” is an organic compound that belongs to the class of phenols . It has a molecular formula of C15H11ClF3NO and a molecular weight of 313.7 .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . The resulting mixture was magnetically stirred and refluxed for 3 hours on an oil bath at 65°C whereupon a precipitated product formed .Molecular Structure Analysis
The molecular structure of “4-chloro-2-((E)-{[2-(trifluoromethyl)benzyl]imino}methyl)phenol” consists of a phenol group with a chlorine atom and a trifluoromethyl group attached to the benzene ring . The benzyl group is also attached to the benzene ring via an imine linkage .Chemical Reactions Analysis
The Schiff base ligand and its metal (II) complexes were tested in vitro to evaluate their bactericidal activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method . The antibacterial evaluation results revealed that the metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .Physical And Chemical Properties Analysis
The compound has a brown color and a melting point greater than 350°C . Its molar conductance is 16 Ohm-1·cm2·mol^-1 .Scientific Research Applications
Crystallography
The compound has been used in crystallography studies . The crystal structure of the compound has been determined, providing valuable information about its molecular geometry and intermolecular interactions .
Synthesis of Schiff Bases
This compound is a type of Schiff base, which are often synthesized for their extensive applications . Schiff bases and their metal complexes have drawn much attention due to their extensive applications .
Antimicrobial Applications
The compound has potential antimicrobial applications . It was demonstrated that the complexes play an important role as antimicrobial reagents .
Antioxidative Applications
The compound has antioxidative applications . It was demonstrated that the complexes play an important role as antioxidative reagents .
Antibiotic Applications
The compound has antibiotic applications . It was demonstrated that the complexes play an important role as antibiotic reagents .
Anticancer Applications
The compound has potential anticancer applications . It was demonstrated that the complexes play an important role as anticancer reagents .
properties
IUPAC Name |
4-chloro-2-[[2-(trifluoromethyl)phenyl]methyliminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO/c16-12-5-6-14(21)11(7-12)9-20-8-10-3-1-2-4-13(10)15(17,18)19/h1-7,9,21H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHFHMMRZYBQDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=CC2=C(C=CC(=C2)Cl)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 7-oxa-2-azaspiro[3.5]nonane-3-carboxylate](/img/structure/B2595672.png)
![2-[2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]isoindole-1,3-dione](/img/structure/B2595674.png)

![N-[[5-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2595678.png)
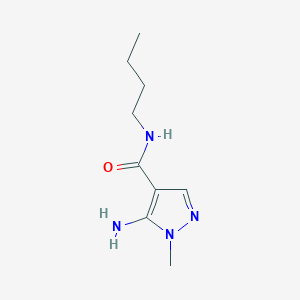
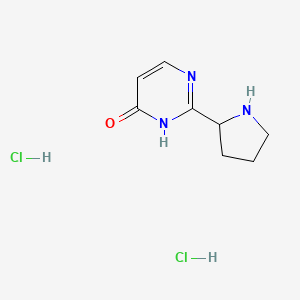

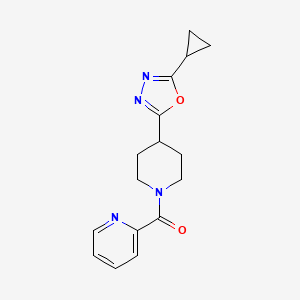
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2595686.png)
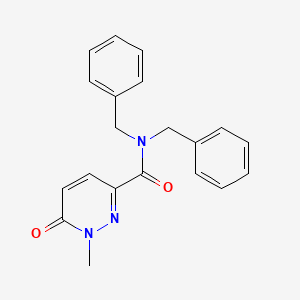
![(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(pyrazin-2-yl)methanone](/img/structure/B2595688.png)

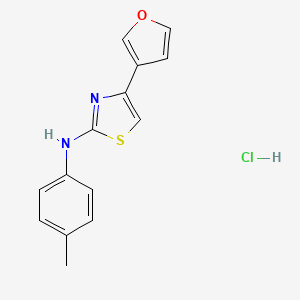
![N-[3-(2-quinoxalinyloxy)phenyl]acetamide](/img/structure/B2595694.png)